

GSK1795091: A Technical Guide to a Promising TLR4 Agonist Vaccine Adjuvant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1795091

Cat. No.: B1672362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

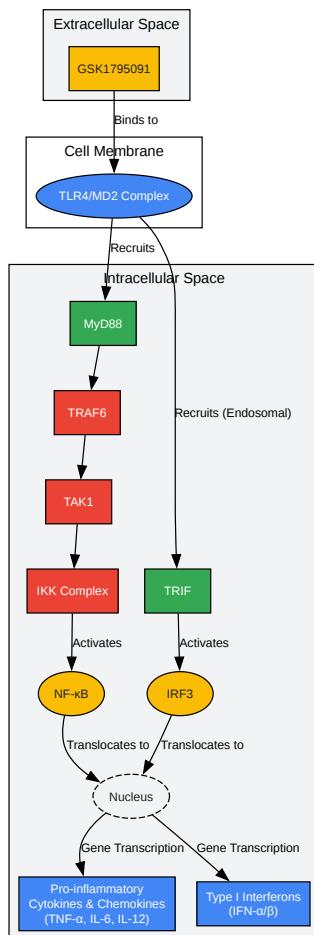
This technical guide provides an in-depth overview of **GSK1795091** (also known as CRX-601), a synthetic Toll-like receptor 4 (TLR4) agonist, and its potential as a vaccine adjuvant.

GSK1795091 has been investigated for its ability to enhance immune responses to vaccination and for its immunomodulatory effects in oncology.

Core Mechanism of Action: TLR4 Agonism

GSK1795091 is a synthetic lipid A analog, which is the active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.^{[1][2]} It functions as a potent and selective agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.^{[1][3][4]}

Upon administration, **GSK1795091** binds to and activates TLR4 on the surface of innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.^{[1][3]} This activation triggers a downstream signaling cascade, leading to the production of a range of pro-inflammatory cytokines and chemokines, including:


- Interferon-gamma (IFN- γ)^[3]
- Tumor necrosis factor-alpha (TNF- α)^[3]
- Interleukin-1 beta (IL-1 β)^[3]

- Interleukin-6 (IL-6)[3]
- Interleukin-12 (IL-12)[3]

This cytokine milieu promotes the maturation of antigen-presenting cells and is conducive to the development of a T helper 1 (Th1) biased adaptive immune response.[3] A robust Th1 response is critical for effective clearance of intracellular pathogens and for generating cytotoxic T-lymphocyte (CTL) responses, which are important for anti-tumor immunity.[3]

Signaling Pathway

The binding of **GSK1795091** to the TLR4/MD2 complex initiates a signaling cascade that can proceed through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF- κ B and MAP kinases, leading to the production of inflammatory cytokines. The TRIF-dependent pathway, which is activated following receptor endocytosis, leads to the activation of IRF3 and the subsequent production of type I interferons.

[Click to download full resolution via product page](#)

Figure 1: Simplified **GSK1795091**-mediated TLR4 signaling pathway.

Preclinical Data as a Vaccine Adjuvant

GSK1795091 has shown significant promise as a vaccine adjuvant in preclinical models, particularly for influenza vaccines.

Influenza Vaccine Adjuvant Studies in Mice

Intranasal administration of **GSK1795091** with a detergent-split influenza antigen (H3N2) in mice demonstrated a robust enhancement of both mucosal and systemic immune responses. [5] Key findings from these studies include:

- Enhanced Antibody Responses: Mice receiving the adjuvanted vaccine had significantly higher titers of antigen-specific IgA in mucosal secretions and IgG in the serum compared to

mice receiving the antigen alone.[5]

- Induction of Th17 Cells: The adjuvanted vaccine promoted the generation of polyfunctional antigen-specific Th17 cells.[5]
- Heterotypic Protection: The enhanced immune response conferred by **GSK1795091** resulted in high efficacy against challenges with two different heterotypic influenza strains.[5]

Parameter	Antigen Alone (Vehicle)	Antigen + GSK1795091	Reference
Mucosal IgA Titers	Baseline levels	Significantly higher (dose-dependent)	[5]
Systemic IgG Titers	Low to moderate	Significantly higher	[5]
T-cell Response	Minimal	Generation of polyfunctional Th17 cells	[5]
Protection	Low	High efficacy against heterotypic challenge	[5]

Clinical Development and Human Studies

GSK1795091 has been evaluated in Phase 1 clinical trials, both as a single agent in healthy volunteers and in combination with other immunotherapies in patients with cancer.[5][6]

First-in-Human Study (NCT02798978)

A randomized, double-blind, placebo-controlled, ascending-dose study was conducted in healthy individuals to assess the safety, pharmacokinetics, and pharmacodynamics of intravenously administered **GSK1795091**.[5][7]

- Safety and Tolerability: **GSK1795091** was found to be acceptably tolerated.[5][7] The most common adverse events were transient and included influenza-like illness, headache, back pain, and increased body temperature.[7]

- Pharmacokinetics: The pharmacokinetic profile of **GSK1795091** was characterized by a dose-proportional increase in exposure.[7]
- Pharmacodynamics: The administration of **GSK1795091** resulted in transient and dose-dependent increases in the concentrations of various cytokines and chemokines, as well as changes in immune cell counts.[5][7] These effects were typically observed 1-4 hours post-administration and returned to baseline within 24 hours.[7]

Dose Group	Key Pharmacodynamic Effects	Reference
Placebo	No significant changes from baseline	[7]
7-100 ng GSK1795091	Dose-dependent, transient increases in cytokines/chemokines and immune cell counts	[5][7]

Combination Therapy in Oncology (NCT03447314)


GSK1795091 has also been investigated in a Phase 1 trial in patients with solid tumors, in combination with other immunomodulatory agents such as anti-OX40 and anti-ICOS monoclonal antibodies, and pembrolizumab.[2][8]

- Manufacturing-Dependent Activity: A key finding from this trial was that a change in the manufacturing process of the **GSK1795091** formulation led to a reduced pharmacodynamic effect (cytokine induction), despite higher systemic exposure.[2][8] This was attributed to a larger aggregate size of **GSK1795091** in the modified formulation, which likely impaired its binding to the TLR4 receptor.[2]
- Safety: The safety profiles were similar between the original and modified formulations, although a higher incidence of immune-related adverse events (chills, fatigue, pyrexia, nausea, and vomiting) was observed with the more biologically active original formulation.[2][8]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of vaccine adjuvants. Below are representative methodologies for key experiments.

Murine Intranasal Immunization and Sample Collection

[Click to download full resolution via product page](#)

Figure 2: General workflow for murine intranasal immunization studies.

1. Animals:

- 6- to 8-week-old female BALB/c mice are commonly used.[9]

2. Immunization Formulations:

- Prepare the vaccine formulation by mixing the desired amount of antigen (e.g., 0.75-3.0 μ g of detergent-split influenza virus) with the appropriate dose of **GSK1795091** (e.g., 0.1 μ g/mouse) in a sterile saline solution just prior to immunization.[5][9]
- Include control groups receiving saline, antigen alone, and adjuvant alone.[9]

3. Administration:

- Lightly anesthetize the mice.
- Administer the vaccine formulation intranasally in a small volume (e.g., 30 μ l total, 15 μ l per nostril).[9]
- A prime-boost regimen is typical, with immunizations on day 0 and day 21.[9]

4. Sample Collection:

- At a specified time point after the final immunization (e.g., 14 days post-boost), collect blood via cardiac puncture for serum separation.[9]

- Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS containing protease inhibitors to collect mucosal secretions.[9]
- Harvest spleens for the isolation of splenocytes for T-cell assays.

Measurement of Antibody Responses (ELISA)

1. Plate Coating:

- Coat 96-well ELISA plates with the vaccine antigen (e.g., influenza hemagglutinin) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

2. Blocking:

- Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

3. Sample Incubation:

- Prepare serial dilutions of serum samples (for IgG) or BAL fluid (for IgA).
- Add the diluted samples to the wells and incubate for 2 hours at room temperature.

4. Detection:

- Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgG or anti-mouse IgA).
- Incubate for 1 hour at room temperature.

5. Development and Reading:

- Wash the plates and add a TMB substrate solution.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the optical density at 450 nm using a microplate reader.

- Antibody titers are determined as the reciprocal of the highest dilution giving a reading above a defined cut-off value.

Cytokine and Chemokine Analysis (Multiplex Assay)

1. Sample Preparation:

- Use serum or plasma samples collected from immunized animals or clinical trial participants.
- For in vitro studies, use supernatants from cultured peripheral blood mononuclear cells (PBMCs) or other immune cells stimulated with **GSK1795091**.

2. Assay Procedure:

- Follow the manufacturer's protocol for the specific multiplex bead-based assay kit being used (e.g., Luminex).
- This typically involves incubating the samples with a mixture of antibody-coupled beads, each specific for a different cytokine or chemokine.

3. Detection:

- Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.

4. Data Acquisition and Analysis:

- Acquire the data on a multiplex assay reader.
- The concentration of each analyte is determined by comparing the median fluorescence intensity of the sample to a standard curve generated from known concentrations of the recombinant cytokines/chemokines.

Conclusion and Future Directions

GSK1795091 is a well-characterized synthetic TLR4 agonist that has demonstrated potent adjuvant activity in preclinical models, particularly for influenza vaccines. It enhances both humoral and cellular immunity, leading to improved protection. Clinical studies have established

its safety profile and have provided valuable insights into its pharmacodynamic effects in humans.

A critical consideration for the future development of **GSK1795091** and other similar lipid A analogs is the impact of the manufacturing process on the physicochemical properties and, consequently, the biological activity of the final product. The observation that aggregate size can significantly influence in vivo activity underscores the need for careful formulation development and characterization.[\[2\]](#)

Future research should continue to explore the potential of **GSK1795091** as an adjuvant for a variety of vaccines, including those for other infectious diseases and therapeutic cancer vaccines. Further optimization of the formulation and delivery systems could help to maximize its adjuvant effects while maintaining a favorable safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. Manufacturing-dependent change in biological activity of the TLR4 agonist GSK1795091 and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist GSK1795091 in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist GSK1795091 and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Different Adjuvants in the Context of Intramuscular and Intranasal Routes on Humoral and Cellular Immune Responses Induced by Detergent-Split A/H3N2 Influenza Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK1795091: A Technical Guide to a Promising TLR4 Agonist Vaccine Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672362#gsk1795091-as-a-potential-vaccine-adjuvant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com